molecular formula C21H30O4 B1259929 Pregnolic acid

Pregnolic acid

Cat. No.: B1259929
M. Wt: 346.5 g/mol
InChI Key: IOLANHYQSJTGAC-DLBZIDLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propionic acid (C₃H₆O₂), a short-chain carboxylic acid, is characterized by a methyl group (-CH₃) attached to the carboxylic acid (-COOH) functional group. It is a naturally occurring compound produced during microbial fermentation in the human gut and industrial processes such as cheese production . With a pKa of 4.87, it exhibits weak acidity, making it relevant in preservatives, pharmaceuticals, and organic synthesis . Its metabolic role is highlighted in propionic acidemia, a rare genetic disorder where impaired propionyl-CoA carboxylase activity leads to toxic accumulation of propionic acid derivatives .

Properties

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C21H30O4/c1-20-9-7-13(22)11-12(20)3-4-14-15-5-6-17(18(23)19(24)25)21(15,2)10-8-16(14)20/h11,14-18,23H,3-10H2,1-2H3,(H,24,25)/t14-,15-,16-,17+,18?,20-,21-/m0/s1

InChI Key

IOLANHYQSJTGAC-DLBZIDLUSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(C(=O)O)O)CCC4=CC(=O)CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2C(C(=O)O)O)CCC4=CC(=O)CCC34C

Synonyms

20-hydroxy-3-keto-4-pregnen-21-oic acid
20-hydroxy-3-oxo-4-pregnen-21-carboxylic acid
20-R-hydroxy-3-oxo-4-pregnen-21-oic acid
pregnolic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Propionic acid is compared below with acetic acid (C₂H₄O₂), butyric acid (C₄H₈O₂), and ascorbic acid (C₆H₈O₆) to elucidate differences in properties and applications.

Acetic Acid
  • Structure : Differs by one methylene group (-CH₂CH₃ in propionic acid vs. -CH₃ in acetic acid) .
  • Acidity : Acetic acid has a lower pKa (4.76) due to reduced electron-donating effects from the shorter alkyl chain, making it slightly stronger .
  • Applications : Widely used in food preservation (vinegar), whereas propionic acid is preferred in baked goods due to lower volatility .
Butyric Acid
  • Structure : Contains a four-carbon chain (-CH₂CH₂CH₂COOH).
  • Acidity : Higher pKa (4.83) than acetic acid but lower than valeric acid (C₅H₁₀O₂, pKa 4.82), reflecting the balance between alkyl chain length and stabilization of the conjugate base .
  • Applications : Butyric acid is utilized in perfumery and animal feed, contrasting with propionic acid’s antifungal applications .
Ascorbic Acid
  • Structure : A lactone ring with hydroxyl groups, unlike the linear carboxylic acid structure of propionic acid .
  • Function : Acts as an antioxidant (via enediol group), whereas propionic acid’s primary role is antimicrobial .

Metabolic and Industrial Relevance

  • Propionic Acidemia : Unlike acetic or butyric acids, propionic acid accumulation disrupts mitochondrial metabolism, causing neurological and cardiac complications .
  • Industrial Use : Propionic acid’s lower corrosivity compared to formic acid (pKa 3.75) makes it safer for food preservation .

Data Tables

Table 1: Physicochemical Properties of Selected Acids

Compound Molecular Formula Molecular Weight (g/mol) pKa Solubility (g/100 mL H₂O)
Propionic acid C₃H₆O₂ 74.08 4.87 Miscible
Acetic acid C₂H₄O₂ 60.05 4.76 Miscible
Butyric acid C₄H₈O₂ 88.11 4.83 6.0
Ascorbic acid C₆H₈O₆ 176.12 4.17 33.3

Data synthesized from .

Table 2: Functional Contrasts

Property Propionic Acid Acetic Acid Ascorbic Acid
Primary Use Food preservative Vinegar production Antioxidant
Metabolic Role Propionyl-CoA precursor Acetyl-CoA precursor Redox cofactor
Toxicity Profile Low (except in metabolic disorders) Low High doses cause nephrolithiasis

Sources: .

Research Findings

  • Acid Strength Trends : Increasing alkyl chain length in carboxylic acids reduces acidity (e.g., formic > acetic > propionic > butyric) due to electron-donating effects stabilizing the protonated form .
  • Biological Impact : Propionic acid’s role in acidemia contrasts with ascorbic acid’s essential antioxidant function, underscoring structural determinants of biological activity .
  • Industrial Preferences : Propionic acid is favored over acetic acid in moisture-rich environments (e.g., bread) due to lower volatility and higher antifungal efficacy .

Q & A

Q. What established methods are recommended for synthesizing Pregnolic acid in laboratory settings?

this compound synthesis typically involves carboxylation or esterification pathways. Researchers should follow protocols for carboxylic acid derivatives, such as the Hell-Volhard-Zelinsky (H-V-Z) reaction for halogenation, or conversion to acid chlorides for subsequent nucleophilic substitution . Detailed reporting of reaction conditions (solvents, catalysts, temperature) is critical for reproducibility, aligning with NIH preclinical guidelines for experimental transparency .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are essential. Researchers must document retention times, spectral peaks, and calibration standards to ensure accuracy. Statistical validation of purity (e.g., ≥95% by HPLC) should adhere to journal requirements for material characterization .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Cell viability assays (e.g., MTT), enzyme inhibition studies, or receptor-binding assays are common. Researchers should standardize cell lines, incubation times, and control groups to minimize variability. Data should include dose-response curves and IC₅₀ values, with statistical significance assessed via ANOVA or t-tests .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

Discrepancies may arise from differences in experimental models (e.g., cell vs. animal studies) or dosage regimes. Apply the "principal contradiction" framework to identify dominant variables (e.g., pharmacokinetic factors, assay sensitivity) . Meta-analysis or sensitivity analysis can isolate confounding factors, while replication studies under standardized conditions (e.g., OECD guidelines) enhance validity .

Q. What experimental designs optimize pharmacokinetic profiling of this compound in vivo?

Use clustered data analysis to account for nested variables (e.g., organ-specific metabolism, time-dependent clearance). Employ crossover designs or population pharmacokinetic (PopPK) models to assess inter-individual variability. Preclinical studies must report ethical approvals, sample sizes, and compliance with ARRIVE guidelines for animal research .

Q. How can mechanistic studies differentiate this compound’s primary targets from off-pathway effects?

Combine omics approaches (proteomics, metabolomics) with CRISPR-based gene silencing to validate target engagement. Dose-dependent transcriptomic profiling and pathway enrichment analysis (e.g., KEGG, GO terms) help distinguish direct vs. secondary effects. Researchers should pre-register hypotheses to reduce confirmation bias .

Methodological Frameworks

  • FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • PICO Framework : Define Population (e.g., cell type), Intervention (dose), Comparison (controls), and Outcomes (e.g., IC₅₀) .
  • Data Transparency : Share raw datasets and analytical codes via repositories to facilitate peer validation, per NIH and SHDC guidelines .

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